Ethyl trityl ether
Overview
Description
Ethyl trityl ether (ETE) is an ether derivative of trityl alcohol, a trialkyl compound used in organic synthesis. It is a colorless, volatile liquid with a sweet, ether-like odor. It is produced by the reaction of trityl chloride with ethyl alcohol. ETE is used as a reagent in organic synthesis, as a starting material in the synthesis of other compounds, and as a solvent for chromatography.
Scientific Research Applications
Nanoporous Thin Film Fabrication
Research by Qi et al. (2020) demonstrated the use of ethyl trityl ether in creating well-defined poly(ethylene glycol)-block-poly(methyl methacrylate) diblock copolymers. These copolymers, containing trityl ether acid cleavable junctions, are utilized to fabricate nanoporous thin films, which may have broad applications, including in sensor technology.
Reductive Cleavage in Organic Synthesis
The reductive cleavage of trityl ethers, such as ethyl trityl ether, is a significant process in organic chemistry. Imagawa et al. (2003) investigated this process using triethylsilane and TES-triflate catalysis. This method is vital for achieving reduction in the presence of acid-sensitive functional groups, leading to high-yield production of the corresponding alcohols.
Solid Phase Synthesis Applications
Lundquist et al. (2006) explored the use of trityl ethers in solid phase synthesis. Their work focused on the preparation of trityl ethers by treating trityl chloride with silver triflate in the presence of alcohols. This method is compatible with base-labile Fmoc protecting groups, indicating its potential in combinatorial applications.
Biomedical Applications
He et al. (2016) discussed the application of poly(ether-ether) and poly(ether-ester) block copolymers, related to ethyl trityl ether, in biomedical fields. These copolymers are used in drug delivery, gene therapy, and tissue engineering due to their safety and biocompatibility. (He et al., 2016)
Fuel Formulation and Additives
Menezes et al. (2006) examined the effect of ether additives, including ethyl trityl ether, on diesel fuel's physicochemical properties. These ethers, when used as additives, can significantly improve fuel efficiency and environmental impact. (Menezes et al., 2006)
properties
IUPAC Name |
[ethoxy(diphenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O/c1-2-22-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXJOZGCQASJOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303895 | |
Record name | Ethyl trityl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl trityl ether | |
CAS RN |
968-39-8 | |
Record name | Ethyl trityl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163320 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl trityl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90303895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl triphenylmethyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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